![molecular formula C15H16N2O3S2 B3004905 N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-2-sulfonamide CAS No. 1448076-73-0](/img/structure/B3004905.png)
N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-2-sulfonamide
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Overview
Description
Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have diverse pharmacological properties . Tryptamine, a biogenic amine, is a metabolite of tryptophan and its structure is a shared feature of neuromodulators and psychedelic derivatives .
Synthesis Analysis
The synthesis of indole derivatives often involves the reaction between tryptamine and other compounds . For instance, a naproxen derivative was synthesized in high yield in the reaction between tryptamine and naproxen . An easy synthetic procedure for amide synthesis is the DCC-mediated (N, N’-dicyclohexylcarbodiimide) coupling between carboxylic acids and amines .Molecular Structure Analysis
The molecular structure of indole derivatives can be analyzed and characterized via 1H, 13C-NMR, UV, IR, and mass spectral data .Chemical Reactions Analysis
The chemical reactions involving indole derivatives are diverse and depend on the specific compounds involved. For instance, the reaction between tryptamine and naproxen resulted in a naproxen derivative .Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can be determined using various techniques. For instance, the molecular formula, yield, melting point, FT-IR, 1H-NMR, ESI-MS, and other properties can be determined .Scientific Research Applications
Tubulin Polymerization Inhibition
Indole derivatives have been studied for their ability to inhibit tubulin polymerization, which is a promising approach in cancer therapy. Compounds similar to the one have shown potential as agents for developing new tubulin polymerization inhibitors .
Anti-inflammatory and Analgesic Activities
Some indole derivatives exhibit significant anti-inflammatory and analgesic properties, which could be explored for the development of new therapeutic agents .
Plant Hormone Analogues
Indole-3-acetic acid, a plant hormone produced by the degradation of tryptophan in higher plants, is an indole derivative with crucial roles in plant growth and development. Derivatives like N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-2-sulfonamide could serve as analogues or inhibitors in plant biology studies .
Synthesis of Complex Molecules
Indole derivatives are key intermediates in the synthesis of complex organic molecules. The compound could be used in synthetic pathways to create novel structures with potential pharmacological activities .
Apoptosis Induction
Certain indole derivatives can induce apoptosis in a dose-dependent manner, suggesting their use in research focused on mechanisms of cell death and related therapeutic strategies .
Cell Cycle Arrest
Research has shown that indole derivatives can arrest cells in specific phases of the cell cycle, such as the G2/M phase, which is another angle for cancer treatment research .
Each of these applications provides a unique avenue for scientific exploration and potential therapeutic development involving N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-2-sulfonamide.
Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl… A brief review of the biological potential of indole derivatives Synthesis of indole derivatives as prevalent moieties present in…
Mechanism of Action
The mechanism of action of indole derivatives can vary widely. For example, naproxen, a nonsteroidal anti-inflammatory drug (NSAID), works by blocking arachidonate binding to competitively inhibit both cyclooxygenase (COX) isoenzymes, COX-1, and COX-2, resulting in analgesic and anti-inflammatory effects .
Future Directions
The future directions in the study of indole derivatives are promising. Due to their diverse pharmacological properties, there is great interest in synthesizing hybrid molecules that combine the properties of different compounds . For instance, ongoing trials suggest that naproxen could combine broad-spectrum antiviral activity with its well-known anti-inflammatory action .
properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c1-17-10-12(11-5-2-3-6-13(11)17)14(18)9-16-22(19,20)15-7-4-8-21-15/h2-8,10,14,16,18H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNXQAFFQISGPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-2-sulfonamide |
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